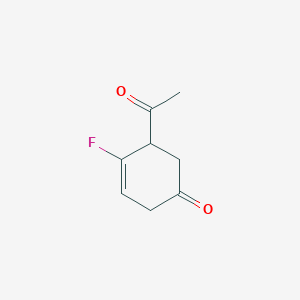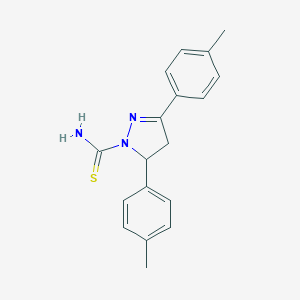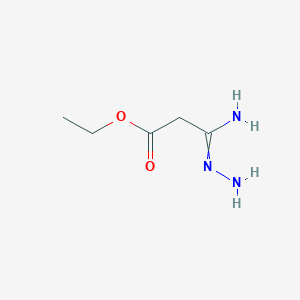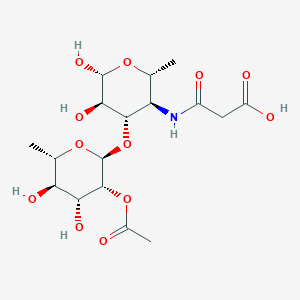
5-Acetyl-4-fluorocyclohex-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-4-fluorocyclohex-3-en-1-one (AFCHO) is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields. This compound belongs to the family of cyclohexenones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-Acetyl-4-fluorocyclohex-3-en-1-one is not fully understood, but it is believed to involve the inhibition of key enzymes and other biological molecules. 5-Acetyl-4-fluorocyclohex-3-en-1-one has been found to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and β-glucuronidase. 5-Acetyl-4-fluorocyclohex-3-en-1-one has also been shown to disrupt the structure and function of cell membranes, leading to cell death.
Biochemical and Physiological Effects
5-Acetyl-4-fluorocyclohex-3-en-1-one has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 5-Acetyl-4-fluorocyclohex-3-en-1-one inhibits the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 5-Acetyl-4-fluorocyclohex-3-en-1-one has also been found to inhibit the growth of several tumor cell lines, including MCF-7 and HeLa cells. In vivo studies have shown that 5-Acetyl-4-fluorocyclohex-3-en-1-one has analgesic and anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-Acetyl-4-fluorocyclohex-3-en-1-one has several advantages for lab experiments, including its high purity and stability. 5-Acetyl-4-fluorocyclohex-3-en-1-one is also relatively easy to synthesize, making it readily available for research purposes. However, 5-Acetyl-4-fluorocyclohex-3-en-1-one has some limitations, including its low solubility in water and some organic solvents. 5-Acetyl-4-fluorocyclohex-3-en-1-one is also sensitive to light and air, which can affect its stability.
Orientations Futures
5-Acetyl-4-fluorocyclohex-3-en-1-one has significant potential for future research in various fields. In medicinal chemistry, 5-Acetyl-4-fluorocyclohex-3-en-1-one could be further investigated as a lead compound for the development of new drugs with antibacterial, antifungal, and antitumor activities. In materials science, 5-Acetyl-4-fluorocyclohex-3-en-1-one could be used as a building block for the synthesis of novel materials with unique properties. In chemical biology, 5-Acetyl-4-fluorocyclohex-3-en-1-one could be used as a tool to study the mechanism of action of enzymes and other biological molecules. Further studies are also needed to fully understand the mechanism of action of 5-Acetyl-4-fluorocyclohex-3-en-1-one and its potential applications in various fields.
Conclusion
In conclusion, 5-Acetyl-4-fluorocyclohex-3-en-1-one is a chemical compound with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of 5-Acetyl-4-fluorocyclohex-3-en-1-one in various fields and to fully understand its mechanism of action.
Méthodes De Synthèse
The synthesis of 5-Acetyl-4-fluorocyclohex-3-en-1-one involves the reaction of cyclohexenone with acetic anhydride and hydrofluoric acid. This reaction yields a mixture of isomers, which can be separated using column chromatography. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
5-Acetyl-4-fluorocyclohex-3-en-1-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, 5-Acetyl-4-fluorocyclohex-3-en-1-one has been investigated as a potential lead compound for the development of new drugs. 5-Acetyl-4-fluorocyclohex-3-en-1-one has been found to exhibit antibacterial, antifungal, and antitumor activities. In materials science, 5-Acetyl-4-fluorocyclohex-3-en-1-one has been used as a building block for the synthesis of novel materials with unique properties. In chemical biology, 5-Acetyl-4-fluorocyclohex-3-en-1-one has been used as a tool to study the mechanism of action of enzymes and other biological molecules.
Propriétés
Numéro CAS |
145300-02-3 |
|---|---|
Formule moléculaire |
C8H9FO2 |
Poids moléculaire |
156.15 g/mol |
Nom IUPAC |
5-acetyl-4-fluorocyclohex-3-en-1-one |
InChI |
InChI=1S/C8H9FO2/c1-5(10)7-4-6(11)2-3-8(7)9/h3,7H,2,4H2,1H3 |
Clé InChI |
DNMACXVAEUXUHO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(=O)CC=C1F |
SMILES canonique |
CC(=O)C1CC(=O)CC=C1F |
Synonymes |
3-Cyclohexen-1-one, 5-acetyl-4-fluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2,2':6',2''-Terpyridine]-4'-carboxylic acid](/img/structure/B130572.png)

![2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B130576.png)



![1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride](/img/structure/B130585.png)


![3-[2-(2-Hydroxyphenoxy)ethylamino]propane-1,2-diol](/img/structure/B130594.png)

